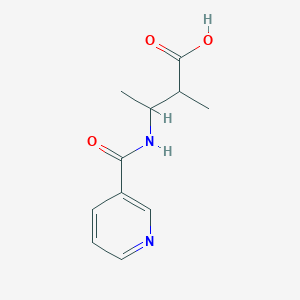![molecular formula C11H13ClN2O3 B6631555 3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631555.png)
3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CPMA, and it has been synthesized using different methods. In
Mécanisme D'action
CPMA acts as a competitive inhibitor of DPP-4, which is involved in the degradation of incretin hormones. Incretin hormones play a crucial role in the regulation of glucose metabolism by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting DPP-4, CPMA increases the levels of incretin hormones, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
CPMA has been shown to improve glucose metabolism in animal models of type 2 diabetes. CPMA treatment leads to increased insulin secretion and decreased blood glucose levels. CPMA has also been shown to have anti-inflammatory and anti-cancer properties. CPMA treatment leads to decreased inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CPMA is a potent inhibitor of DPP-4, making it a valuable tool for studying the role of DPP-4 in glucose metabolism and other physiological processes. CPMA is also relatively stable and easy to handle, making it suitable for use in lab experiments. However, CPMA has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
CPMA has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for type 2 diabetes and other diseases. Future studies should focus on optimizing the synthesis of CPMA and investigating its safety and efficacy in humans. CPMA could also be used as a tool for studying the role of DPP-4 in other physiological processes, such as immune function and inflammation. Additionally, CPMA could be modified to improve its solubility and reduce its potential toxicity, making it a more attractive candidate for drug development.
Méthodes De Synthèse
CPMA can be synthesized using various methods, including the reaction of 5-chloropyridine-2-carboxylic acid with 2-amino-3-methylbutanoic acid. Another method involves the reaction of 5-chloropyridine-2-carboxylic acid with N-(tert-butoxycarbonyl)-2-amino-3-methylbutanoic acid, followed by deprotection of the tert-butoxycarbonyl group. The synthesis of CPMA is a multi-step process that requires careful handling and purification to obtain a high yield of the compound.
Applications De Recherche Scientifique
CPMA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. CPMA is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. Therefore, CPMA has been investigated as a potential treatment for type 2 diabetes. CPMA has also been studied for its anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
3-[(5-chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-6(11(16)17)7(2)14-10(15)9-4-3-8(12)5-13-9/h3-7H,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJQNJDWCHBBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=NC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6631482.png)
![2-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine](/img/structure/B6631483.png)
![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)

![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)


![3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631523.png)
![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid](/img/structure/B6631527.png)
![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631540.png)

![3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)
